
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a triazole ring substituted with a difluoromethyl group and a methyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in synthetic chemistry, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of difluoroacetic acid as a starting material, which undergoes esterification and subsequent cyclization to form the triazole ring. This process is catalyzed by nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in cross-coupling reactions.
Major Products Formed
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, the compound acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal pathogens, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric effects. This makes it a versatile building block in synthetic chemistry and enhances its potential as a pharmaceutical and agrochemical agent .
Properties
Molecular Formula |
C4H5F2N3 |
|---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C4H5F2N3/c1-9-2-7-4(8-9)3(5)6/h2-3H,1H3 |
InChI Key |
IQPCBYAVWDNQSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


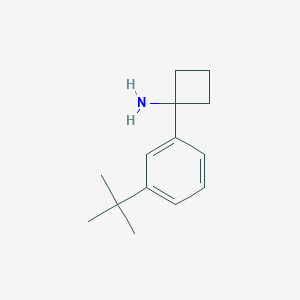

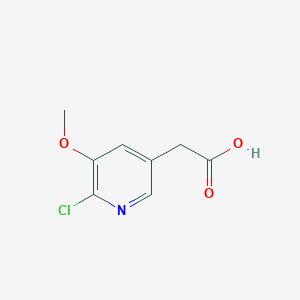
![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
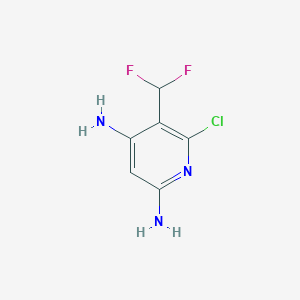
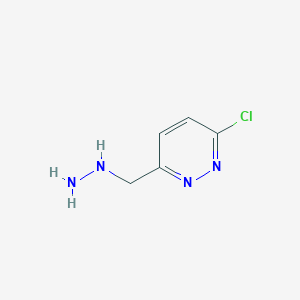
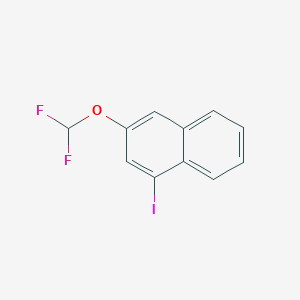


![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)

![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)

